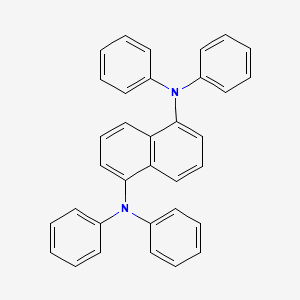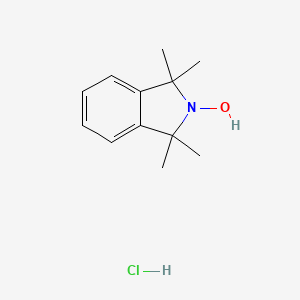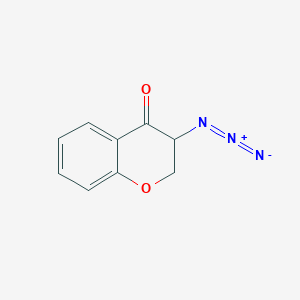
4H-1-Benzopyran-4-one, 3-azido-2,3-dihydro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4H-1-Benzopyran-4-one, 3-azido-2,3-dihydro- is a chemical compound that belongs to the class of benzopyran derivatives. Benzopyrans are known for their diverse biological activities and are widely studied in medicinal chemistry. The azido group in this compound adds a unique reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-4-one, 3-azido-2,3-dihydro- typically involves the azidation of a suitable precursor. One common method is the reaction of 4H-1-Benzopyran-4-one, 2,3-dihydro- with sodium azide in the presence of a catalyst such as copper sulfate and sodium ascorbate in dimethylformamide (DMF) at room temperature . This reaction proceeds via a nucleophilic substitution mechanism, where the azide ion replaces a leaving group on the precursor molecule.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
4H-1-Benzopyran-4-one, 3-azido-2,3-dihydro- undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro derivatives.
Reduction: The azido group can be reduced to form amines.
Substitution: The azido group can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the azido group under mild conditions.
Major Products
The major products formed from these reactions include nitro derivatives, amines, and various substituted benzopyran derivatives, depending on the specific reagents and conditions used.
科学研究应用
4H-1-Benzopyran-4-one, 3-azido-2,3-dihydro- has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4H-1-Benzopyran-4-one, 3-azido-2,3-dihydro- involves its interaction with various molecular targets. The azido group can undergo bioorthogonal reactions, making it useful in labeling and tracking biological molecules. The benzopyran core can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
4H-1-Benzopyran-4-one, 2,3-dihydro-: Lacks the azido group, making it less reactive in certain synthetic applications.
4H-1-Benzopyran-4-one, 2,3-dihydro-5-hydroxy-7-methoxy-2-phenyl-: Contains additional hydroxyl and methoxy groups, which can alter its biological activity and reactivity.
4H-1-Benzopyran-4-one, 2,3-dihydro-3,5,7-trihydroxy-2-(3,4,5-trihydroxyphenyl)-: Has multiple hydroxyl groups, enhancing its antioxidant properties.
Uniqueness
The presence of the azido group in 4H-1-Benzopyran-4-one, 3-azido-2,3-dihydro- makes it unique among benzopyran derivatives. This functional group imparts distinct reactivity, enabling its use in a variety of synthetic and biological applications.
属性
CAS 编号 |
155060-17-6 |
|---|---|
分子式 |
C9H7N3O2 |
分子量 |
189.17 g/mol |
IUPAC 名称 |
3-azido-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C9H7N3O2/c10-12-11-7-5-14-8-4-2-1-3-6(8)9(7)13/h1-4,7H,5H2 |
InChI 键 |
IZHKRIBZZHYXGV-UHFFFAOYSA-N |
规范 SMILES |
C1C(C(=O)C2=CC=CC=C2O1)N=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


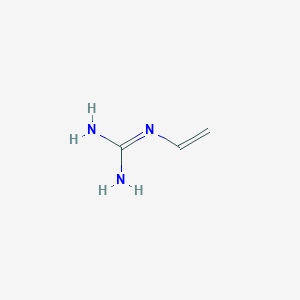
![7,16,17-Trioxadispiro[5.1.7~8~.2~6~]heptadecane](/img/structure/B14261251.png)
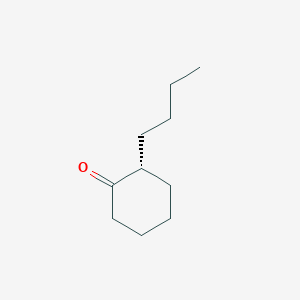

![4-{4-[(3-Methyloxetan-3-YL)methoxy]butoxy}phenol](/img/structure/B14261267.png)

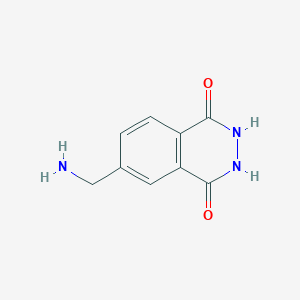
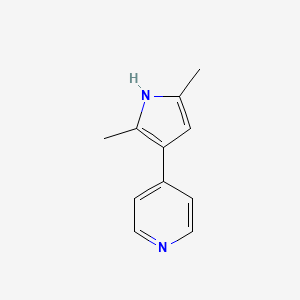
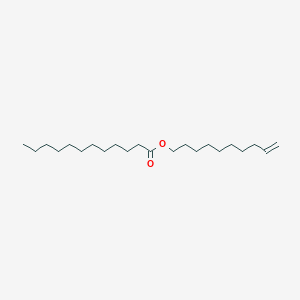
![Methanone, phenyl[4-phenyl-2-(trimethylstannyl)-1H-pyrrol-3-yl]-](/img/structure/B14261307.png)
![7-Methyl-2-oxa-7-azaspiro[4.4]nonan-1-one](/img/structure/B14261309.png)
